molecular formula C9H16Cl2N2O B1403403 1-(3-Furylmethyl)piperazine dihydrochloride CAS No. 777829-43-3

1-(3-Furylmethyl)piperazine dihydrochloride

Cat. No.: B1403403
CAS No.: 777829-43-3
M. Wt: 239.14 g/mol
InChI Key: QOWMZSNDJWKPJD-UHFFFAOYSA-N
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Description

1-(3-Furylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O and a molecular weight of 239.14 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(3-Furylmethyl)piperazine dihydrochloride typically involves the reaction of 3-furylmethyl chloride with piperazine in the presence of a suitable solvent and base . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1-(3-Furylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the furan ring or piperazine nitrogen atoms are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

1-(3-Furylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Furylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

1-(3-Furylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Furylmethyl)piperazine dihydrochloride: Similar structure but with the furan ring attached at the 2-position.

    1-(4-Furylmethyl)piperazine dihydrochloride: Similar structure but with the furan ring attached at the 4-position.

    1-(3-Thienylmethyl)piperazine dihydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWMZSNDJWKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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